Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Description
Structural Identity and Nomenclature
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate possesses a complex heterocyclic structure that integrates multiple functional elements within its molecular framework. The compound carries Chemical Abstracts Service registry numbers, with documented instances including 159821-50-8 and 1015609-99-0, indicating potential variations in registration or structural isomers. The Simplified Molecular Input Line Entry System representation is COC(=O)c1c(Cl)cnc2[nH]ccc12, which provides a standardized method for describing its molecular connectivity.
The International Chemical Identifier key FTEPMPLHLRLOQI-UHFFFAOYSA-N serves as a unique digital fingerprint for this compound. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the pyrrolo[2,3-b]pyridine core with specific substitution patterns: a chlorine atom at position 5 and a methyl carboxylate group at position 4. This naming system reflects the compound's structural hierarchy, beginning with the fused heterocyclic framework and specifying the nature and position of substituents.
The molecular architecture features a bicyclic system where a pyrrole ring is fused to a pyridine ring through carbons 2 and 3 of the pyrrole and carbons 2 and 3 of the pyridine. The chlorine substituent occupies position 5 of the pyridine ring, while the methyl ester functionality is attached to carbon 4 of the pyridine portion. This specific substitution pattern distinguishes it from related compounds such as methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, which exhibit different regioisomeric arrangements.
Position within Heterocyclic Chemistry
This compound occupies a prominent position within the broader landscape of nitrogen-containing heterocyclic compounds. The pyrrolopyridine scaffold represents a significant class of bicyclic heteroaromatics that combine the electronic properties of both pyrrole and pyridine systems. This structural fusion creates unique electronic characteristics that distinguish pyrrolopyridines from their monocyclic counterparts.
The pyrrole component contributes electron-rich aromatic character, with the nitrogen atom donating its lone pair of electrons to the aromatic system, following Hückel's rule for aromaticity. In contrast, the pyridine portion introduces electron-deficient characteristics due to the electronegative nitrogen atom that withdraws electron density from the ring system. This electronic dichotomy within a single molecular framework creates compounds with distinctive reactivity patterns and biological activities.
Heterocyclic chemistry principles indicate that the presence of multiple nitrogen atoms within fused ring systems enhances molecular complexity and provides opportunities for diverse intermolecular interactions. The pyrrolopyridine framework allows for hydrogen bonding through the pyrrole nitrogen-hydrogen group and lone pair interactions through the pyridine nitrogen atom. These structural features contribute to enhanced aqueous solubility and favorable pharmacokinetic properties compared to purely carbocyclic aromatic compounds.
The chlorine substituent introduces additional electronic effects through its electron-withdrawing inductive properties, which influence the overall electron distribution within the heterocyclic system. The methyl carboxylate group provides both hydrophobic character through the methyl portion and polar functionality through the carbonyl and ether linkages. This combination of structural elements creates a compound with balanced lipophilic and hydrophilic properties, essential for biological activity and synthetic utility.
| Structural Component | Electronic Character | Contribution to Properties |
|---|---|---|
| Pyrrole Ring | Electron-rich aromatic | Hydrogen bonding donor capability |
| Pyridine Ring | Electron-deficient aromatic | Hydrogen bonding acceptor capability |
| Chlorine Substituent | Electron-withdrawing inductive | Enhanced electrophilicity |
| Methyl Carboxylate | Mixed polar/nonpolar | Balanced solubility characteristics |
Historical Development of Pyrrolopyridine Research
The historical development of pyrrolopyridine research can be traced through several decades of systematic investigation into heterocyclic synthesis and structure-activity relationships. Early foundational work on 1H-pyrrolo[2,3-b]pyridines involved the adaptation of classical indole synthesis methods, particularly modifications of Madelung and Fischer syntheses. These pioneering approaches established fundamental synthetic pathways that continue to influence contemporary methodologies.
Research conducted in 1969 demonstrated that 1H-pyrrolo[2,3-b]pyridines undergo electrophilic substitution reactions predominantly at the 3-position, including nitration, nitrosation, bromination, and iodination. These early reactivity studies provided crucial insights into the electronic characteristics of the pyrrolopyridine system and established regioselectivity patterns that guide synthetic planning. The investigation also revealed the formation of di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes through aldehyde reactions and the unique behavior of 2-phenyl derivatives under various reaction conditions.
Subsequent decades witnessed significant expansion in pyrrolopyridine research, driven by recognition of their therapeutic potential. The development of sophisticated analytical techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry, enabled detailed structural characterization and mechanistic understanding. These technological advances facilitated the identification of unexpected reaction products and the elucidation of complex transformation pathways.
Modern pyrrolopyridine research has been particularly influenced by the success of pharmaceutical compounds containing azaindole scaffolds. The approval of vemurafenib, a 7-azaindole derivative, for melanoma treatment by the Food and Drug Administration marked a significant milestone in validating the therapeutic potential of pyrrolopyridine-based drugs. This clinical success catalyzed intensive research efforts aimed at developing additional therapeutic agents based on related heterocyclic frameworks.
Contemporary investigations focus on developing novel synthetic methodologies for accessing diversely substituted pyrrolopyridines. Recent work has demonstrated the application of rhodium-catalyzed coupling reactions between 2-aminopyridine and alkynyl groups for 7-azaindole synthesis. These modern approaches often employ transition metal catalysis and achieve improved efficiency compared to classical methods. The integration of computational chemistry and structure-based drug design has further accelerated progress in this field, enabling rational approaches to compound optimization and target identification.
Significance in Azaindole Chemistry
This compound holds particular significance within azaindole chemistry as a representative example of structurally modified heterocyclic frameworks designed for enhanced biological activity. Azaindoles, characterized by the replacement of a carbon-hydrogen group with a nitrogen atom in the indole structure, exhibit improved physicochemical properties including increased aqueous solubility and favorable absorption, distribution, metabolism, and excretion characteristics.
The strategic importance of azaindole derivatives in medicinal chemistry stems from their proven therapeutic efficacy across multiple disease areas. Clinical successes include vemurafenib for melanoma treatment, pexidartinib for tenosynovial giant cell tumors, and fostemsavir for human immunodeficiency virus therapy. These approvals demonstrate the versatility of the azaindole scaffold in addressing diverse therapeutic targets and validate continued investment in related chemical series.
Research investigations have revealed that pyrrolopyridine-based compounds function as potent kinase inhibitors, with particular emphasis on B-RAF enzyme inhibition. Studies of 38 synthesized pyrrolopyridine derivatives identified compounds with inhibitory concentration values as low as 0.080 micromolar against V600E B-RAF mutant protein. This exceptional potency, combined with demonstrated cytotoxic activity against diverse human cancer cell lines, highlights the therapeutic potential inherent in the pyrrolopyridine framework.
The structural modifications present in this compound reflect strategic design principles commonly employed in azaindole optimization. The chlorine substituent can enhance binding affinity through halogen bonding interactions with target proteins, while the carboxylate ester provides opportunities for metabolic activation or prodrug strategies. These design elements exemplify the sophisticated approach required for successful drug development based on heterocyclic scaffolds.
Current research directions in azaindole chemistry emphasize the development of selective enzyme inhibitors with improved therapeutic indices. Recent investigations have identified azaindole derivatives as effective inhibitors of various targets including phosphoinositide 3-kinase, proviral integration site for moloney murine leukemia virus kinase, and aurora kinase. The breadth of biological activities associated with azaindole compounds underscores their importance as privileged structures in pharmaceutical research.
| Therapeutic Application | Representative Compound | Mechanism of Action | Development Status |
|---|---|---|---|
| Melanoma Treatment | Vemurafenib | B-RAF Inhibition | Food and Drug Administration Approved |
| Giant Cell Tumor Therapy | Pexidartinib | Tyrosine Kinase Inhibition | Food and Drug Administration Approved |
| Human Immunodeficiency Virus Treatment | Fostemsavir | Glycoprotein 120 Attachment Inhibition | Food and Drug Administration Approved |
| Cancer Therapy | Compound 35 | V600E B-RAF Inhibition | Research Stage |
| Diabetes Treatment | GNF2133 | DYRK1A Inhibition | Research Stage |
Properties
IUPAC Name |
methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-5-2-3-11-8(5)12-4-6(7)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEPMPLHLRLOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=NC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640162 | |
| Record name | Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015609-99-0 | |
| Record name | Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has been investigated for its potential anticancer properties. Studies have shown that derivatives of pyrrolopyridines exhibit selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that modifications to the pyrrolopyridine scaffold could enhance its efficacy against breast cancer cells by inducing apoptosis through caspase activation .
2. Enzyme Inhibition
This compound has also been explored as an inhibitor of specific enzymes involved in cancer progression and metabolism. Research indicates that it can act as a selective inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism . This property makes it a candidate for developing drugs with improved pharmacokinetic profiles.
Material Science Applications
1. Organic Electronics
this compound is being researched for its potential use in organic electronic materials. Its unique electronic properties suggest applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has shown promising results in enhancing the charge transport properties of the materials .
2. Photovoltaic Devices
The compound's ability to form stable thin films makes it suitable for use in photovoltaic devices. Studies have indicated that films incorporating this compound demonstrate improved light absorption and energy conversion efficiency compared to traditional materials .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines. The most potent derivative showed IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating significant potential for further development as an anticancer agent.
Case Study 2: Organic Photovoltaics
A research group investigated the application of this compound in OPVs. They found that incorporating this compound into the active layer resulted in a notable increase in power conversion efficiency from 5% to over 8%, showcasing its viability as a component in next-generation solar cells.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.
Molecular Targets and Pathways:
Enzymes: It may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Receptors: Binding to receptors can trigger signaling cascades that result in physiological responses.
Comparison with Similar Compounds
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: The parent compound.
Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: Similar structure with a trifluoromethyl group instead of chlorine.
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate: Chlorine at a different position on the pyrrolopyridine ring.
Uniqueness: The presence of the chlorine atom at the 5-position of the pyrrolopyridine ring distinguishes this compound from its analogs, affecting its reactivity and biological activity.
Biological Activity
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS No. 952182-19-3) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₉H₇ClN₂O₂
- Molecular Weight : 196.62 g/mol
- Appearance : Off-white to yellow solid
- Purity : ≥97% .
Antimicrobial Activity
Research indicates that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related pyrrolyl benzamide derivatives showed potent activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . While specific data on the compound's MIC is limited, its structural similarity to these active compounds suggests potential efficacy.
Antiparasitic Activity
The compound's structural features may also confer antiparasitic activity. In related studies, modifications in similar pyrrole compounds led to varying degrees of antiparasitic effects, with some derivatives achieving EC₅₀ values as low as 0.025 µM . This suggests that this compound could be a candidate for further investigation in this area.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrrole derivatives has been noted in several studies. For instance, certain substituted pyrimidine derivatives demonstrated significant inhibition of COX-2 activity with IC₅₀ values comparable to standard anti-inflammatory drugs like celecoxib . Although direct studies on this compound are scarce, its structural analogs suggest a possible role in inflammation modulation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Chlorine Substitution : The presence of chlorine at the 5-position enhances lipophilicity and may improve interaction with biological targets.
- Carboxylate Group : The carboxylate moiety is essential for biological activity and may enhance solubility and metabolic stability .
Case Studies
- Antimicrobial Efficacy : A comparative study on pyrrole derivatives highlighted that compounds with similar structures exhibited potent antimicrobial effects against both gram-positive and gram-negative bacteria. This compound's potential in this regard warrants further exploration .
- Antiparasitic Properties : Research on related compounds showed promising antiparasitic activities, suggesting that modifications in the pyrrole framework could lead to enhanced efficacy against parasites such as Leishmania and Trypanosoma species .
Chemical Reactions Analysis
Cross-Coupling Reactions
The chlorine substituent at position 5 facilitates palladium-catalyzed cross-coupling reactions. For example:
-
Suzuki-Miyaura Coupling : Reacting with aryl boronic acids under Pd catalysis replaces the chlorine with aryl groups (e.g., phenyl, naphthyl). A representative protocol involves:
| Reaction Partner | Product | Yield | Conditions |
|---|---|---|---|
| Phenylboronic acid | 5-Phenyl derivative | 72% | 80°C, 12 h |
| 2-Naphthylboronic acid | 5-Naphthyl derivative | 68% | 80°C, 14 h |
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring allows nucleophilic substitution at position 4 (ester group) or position 5 (chlorine):
-
Ester Hydrolysis : Treatment with NaOH (2 M) in ethanol under reflux converts the methyl ester to a carboxylic acid .
-
Chlorine Displacement : Amines (e.g., benzylamine) react with the chlorine substituent in polar aprotic solvents (e.g., DMF) under microwave irradiation (150–160°C) .
| Nucleophile | Position Modified | Product | Yield |
|---|---|---|---|
| NH | |||
| (aq) | C5 | 5-Amino derivative | 85% |
| Piperidine | C5 | 5-Piperidinyl derivative | 78% |
Reduction Reactions
The ester group undergoes selective reduction:
-
LiAlH
Reduction : Converts the methyl ester to a primary alcohol at position 4.-
Conditions: LiAlH
(2 equiv), THF, 0°C → RT, 2 h. -
Yield: 89%.
-
Functionalization via Protection/Deprotection
Strategic protection of reactive sites enables selective modifications:
-
TIPS Protection : Using triisopropylsilyl chloride (TIPSCl) and NaH in DMF shields the pyrrole NH, allowing lithiation at position 2 .
-
SEM Protection : 2-(Trimethylsilyl)ethoxymethyl (SEM) groups stabilize the ring during electrophilic substitutions .
Heterocycle Ring Expansion
The pyrrolopyridine core participates in cycloaddition reactions:
-
Cyclocondensation : Reacting with amidines or thioureas forms fused pyrimidine or thiazole rings, enhancing pharmacological potential .
Key Reaction Data Table
Preparation Methods
Preparation via Esterification and Halogenation of Pyrrolo[2,3-b]pyridine Precursors
A commonly reported method involves starting from a pyrrolo[2,3-b]pyridine derivative, which undergoes selective halogenation at the 5-position followed by esterification at the 4-position. For example:
- A pyrrolo[2,3-c]pyridine-2-carboxylic acid derivative is treated with sodium hydroxide in ethanol under reflux conditions to facilitate hydrolysis and subsequent esterification steps.
- The reaction mixture is heated under reflux for 1-2 hours, followed by acidification to pH 4.0 to precipitate the product, which is then filtered and dried to yield the desired ester.
This method yields the compound with approximately 71% efficiency under optimized conditions.
Pd-Catalyzed Coupling and Protection-Deprotection Strategies
Advanced synthetic routes utilize palladium-catalyzed coupling reactions to install amino substituents at the 4-position, which can be subsequently converted to the methyl ester:
- Starting from a 5-chloro-1H-pyrrolo[2,3-b]pyridine core, protection of nitrogen atoms is achieved using triisopropylsilyl (TIPS) chloride.
- Ortho-lithiation with sec-butyllithium followed by reaction with ethyl chloroformate introduces the ester group at the 5-position.
- Deprotection using tetra-n-butylammonium fluoride (TBAF) regenerates the free pyrrolo nitrogen.
- Subsequent nucleophilic substitution at the 4-position with amines under microwave irradiation affords functionalized derivatives.
- Hydrolysis and amidation steps convert esters to carboxamides or methyl esters as needed.
This multistep approach allows for fine-tuning of substituents and yields methyl esters with high purity and regioselectivity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Halogenation at 5-position | Chlorinating agents (e.g., N-chlorosuccinimide) | Room temp to reflux | 1-2 hours | 70-75 | Selective chlorination |
| Esterification at 4-position | Ethanol, 2M NaOH, reflux | 60-80°C | 1-2 hours | 71 | Followed by acidification |
| Protection (TIPSCl) | Triisopropylsilyl chloride, NaH, DMF | 0-5°C | 1 hour | >80 | Protects pyrrole nitrogen |
| Ortho-lithiation and esterification | sec-BuLi, ethyl chloroformate, THF | −78°C to RT | 1-2 hours | 65-75 | Introduces ester group |
| Deprotection (TBAF) | TBAF, THF | Room temp | 30 min | >90 | Removes TIPS group |
| Amination (Pd-catalyzed coupling) | Pd(OAc)2, phosphine ligand, amines, Cs2CO3, microwave | 110-160°C | 30-60 min | 60-85 | Introduces amino substituent |
Research Findings and Comparative Analysis
Studies focusing on the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, highlight the importance of regioselective functionalization to achieve high yields and biological activity.
- The introduction of the chloro substituent at the 5-position is crucial for subsequent modifications and biological activity, particularly in JAK3 inhibition.
- Esterification at the 4-position provides a versatile handle for further derivatization, such as conversion to carboxamides or other functional groups enhancing activity.
- Microwave-assisted amination reactions improve reaction times and yields compared to conventional heating methods.
- Protection-deprotection strategies are essential to prevent side reactions and to achieve selective functionalization on the heterocyclic ring.
Summary Table of Preparation Methods
| Method | Key Reagents/Steps | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|---|
| Direct Halogenation & Esterification | NaOH, EtOH, reflux, acidification | Simple, scalable | Moderate regioselectivity | ~71 |
| Pd-Catalyzed Coupling & Protection-Deprotection | TIPSCl, sec-BuLi, Pd catalyst, microwave amination | High regioselectivity, versatile | Multi-step, requires inert atmosphere | 60-85 |
| Microwave-Assisted Amination | Amines, DIPEA, microwave heating | Rapid reaction, good yields | Requires specialized equipment | 60-85 |
Q & A
Q. Table 1. Key Spectral Data
| Technique | Diagnostic Signal | Reference |
|---|---|---|
| 1H NMR (500 MHz, DMSO-d6) | δ 12.1 (s, 1H, NH), 8.35 (s, 1H, H-2), 3.89 (s, 3H, COOCH₃) | |
| 13C NMR (125 MHz, DMSO-d6) | δ 163.5 (COOCH₃), 148.2 (C-5), 112.7 (C-3) | |
| HRMS (ESI+) | m/z 227.0354 [M+H]⁺ (calc. 227.0358) |
Q. Table 2. Comparative Reactivity in Cross-Coupling Reactions
| Halogen | Reaction Time (h) | Yield (%) | Catalyst Loading (Pd) |
|---|---|---|---|
| Cl | 24 | 62 | 7 mol% |
| Br | 18 | 85 | 5 mol% |
| I | 12 | 91 | 3 mol% |
| Data from Suzuki-Miyaura couplings with phenylboronic acid . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
